![molecular formula C17H21NO4 B14382071 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid CAS No. 89499-07-0](/img/structure/B14382071.png)
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is a chemical compound characterized by the presence of a naphthalene ring, a hydroxy group, and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid typically involves the following steps:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.
Attachment of the hydroxypropyl group: The naphthalen-1-yloxy intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Amination: The hydroxypropyl intermediate is then reacted with an appropriate amine, such as butylamine, to form the amino group.
Formation of the butanoic acid moiety: Finally, the amino intermediate is reacted with a suitable carboxylic acid derivative, such as succinic anhydride, to form the butanoic acid moiety.
Industrial Production Methods
Industrial production of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can undergo reduction to form a dihydronaphthalene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Butyl(2-hydroxy-3-(naphthalen-1-yloxy)propyl)amino)-3-(naphthalen-2-yloxy)propan-2-ol .
Duloxetine Related Compound H: (S)-4-{Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amino}-4-oxobutanoic acid.
Uniqueness
3-((2-Hydroxy-3-(naphthalen-1-yloxy)propyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89499-07-0 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butanoic acid |
InChI |
InChI=1S/C17H21NO4/c1-12(9-17(20)21)18-10-14(19)11-22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
JYUHAGLOGSHXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)NCC(COC1=CC=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
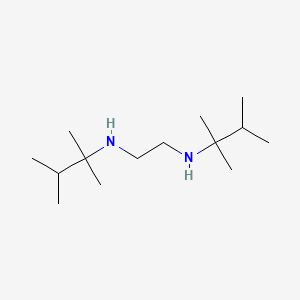
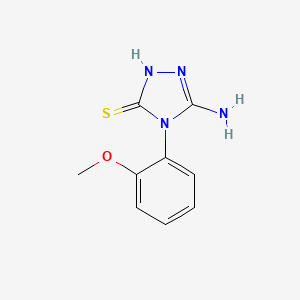
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
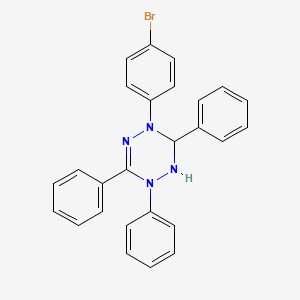
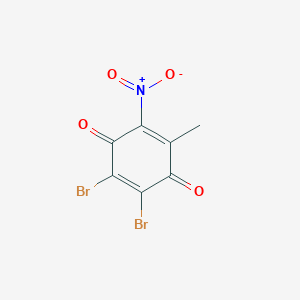
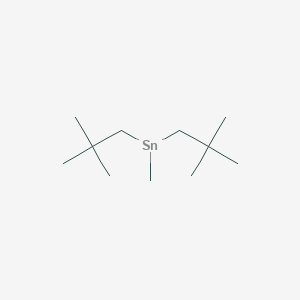
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

